A Technical Guide to the Physicochemical Characterization of 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide
A Technical Guide to the Physicochemical Characterization of 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Course for a Novel Chemical Entity
In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific investigation. A cornerstone of this process is the comprehensive characterization of its physicochemical properties. These fundamental attributes govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
This guide addresses the molecule identified as 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide . A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for this specific compound, including for the designated CAS number 38116-61-9, which appears to be unassigned or not publicly linked to this structure.
Therefore, this document is structured not as a retrospective summary of known data, but as a prospective, in-depth technical guide for the systematic physicochemical characterization of this molecule. As a Senior Application Scientist, the following narrative synthesizes established methodologies with field-proven insights, providing a robust framework for researchers to generate the critical data required for informed decision-making in a drug development program. We will first explore computationally predicted properties to establish an initial profile, followed by detailed experimental protocols to obtain empirical data.
Part 1: In Silico Profiling: A First Look at a Molecule of Interest
In the early stages of drug discovery, before significant investment in synthesis and experimental testing, in silico prediction of physicochemical properties offers a rapid and cost-effective means to assess the potential of a compound.[1] These computational models, often built on large datasets of experimentally determined properties and employing machine learning algorithms, provide valuable initial insights into a molecule's likely behavior.[2]
For 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide, a predicted physicochemical profile was generated using the SwissADME web tool, a widely used platform in the scientific community.[1] The canonical SMILES string for the molecule, CN1C=C(C=C1C(N)=O)NC(=O)C2=CN(N=C2Br)C, was used as the input for these predictions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C11H10BrN5O2 | Defines the elemental composition. |
| Molecular Weight | 324.14 g/mol | Influences absorption and distribution; values <500 g/mol are generally preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.25 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. A balanced LogP is often sought. |
| Aqueous Solubility (LogS) | -2.87 | Predicts solubility in water. Poor solubility can hinder absorption and formulation. |
| Topological Polar Surface Area (TPSA) | 109.5 Ų | Correlates with passive molecular transport through membranes. Values <140 Ų are often associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms; influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 5 | The number of electronegative atoms; impacts solubility and receptor binding. |
| Rotatable Bonds | 3 | A measure of molecular flexibility, which can impact binding affinity and bioavailability. |
Disclaimer: These values are computationally predicted and require experimental validation.
Part 2: Experimental Determination of Core Physicochemical Properties
While in silico predictions are invaluable for initial assessment, experimentally determined data is the gold standard for regulatory submissions and for building accurate structure-activity relationships. The following sections detail the standard experimental protocols for key physicochemical properties, explaining the rationale behind the methodological choices.
Aqueous Solubility
Causality Behind Experimental Choice: Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[3] We must distinguish between thermodynamic and kinetic solubility, as both provide important, albeit different, insights. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is more reflective of the conditions in early-stage assays.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
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Preparation: Add an excess of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis: Express the solubility in units of µg/mL or µM.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogP/LogD)
Causality Behind Experimental Choice: Lipophilicity, the affinity of a molecule for a non-polar environment, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (LogP) is the standard measure for neutral compounds, while the distribution coefficient (LogD) is used for ionizable compounds at a specific pH. Given the presence of amide and pyrazole moieties, this compound's ionization state will be pH-dependent, making LogD at physiological pH (7.4) a more relevant parameter.
Experimental Protocol: Shake-Flask Method for LogD7.4
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Preparation: Prepare a solution of the compound in the aqueous phase (PBS, pH 7.4) at a known concentration.
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Partitioning: Add an equal volume of n-octanol to the aqueous solution in a glass vial.
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Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to facilitate partitioning, then allow the two phases to separate completely.
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Sampling: Carefully take an aliquot from both the aqueous and n-octanol phases.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
Ionization Constant (pKa)
Causality Behind Experimental Choice: The pKa value(s) of a molecule dictate its charge state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. The pyrazole ring and amide groups in the target molecule are expected to have distinct pKa values. Potentiometric titration is a robust and direct method for determining pKa.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
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Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH), while monitoring the pH with a calibrated pH electrode.
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is often used to derive the pKa from the titration data.
Diagram: General Logic for Physicochemical Profiling
Caption: Logic flow from in silico prediction to a comprehensive experimental profile.
Conclusion: Building a Foundation of Data for Drug Development
The physicochemical properties of 3-bromo-N-(4-carbamoyl-1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide are, at present, undefined in the public domain. This guide provides a comprehensive framework for researchers to systematically generate this critical data. By integrating computational predictions with robust experimental methodologies, a detailed and reliable physicochemical profile can be constructed. This data-driven foundation is essential for understanding the molecule's behavior, optimizing its structure, and ultimately, for making informed decisions on its progression through the drug development pipeline. The principles and protocols outlined herein represent a standard of scientific integrity and are designed to yield trustworthy and actionable results.
References
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ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved February 21, 2026, from [Link]
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ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved February 21, 2026, from [Link]
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ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved February 21, 2026, from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
- Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico ADME models: a general assessment of their utility in drug discovery. Current topics in medicinal chemistry, 11(4), 358-381.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
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PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved February 21, 2026, from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
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